molecular formula C37H40N2O6 B205283 Berbamine CAS No. 478-61-5

Berbamine

Cat. No. B205283
CAS RN: 478-61-5
M. Wt: 608.7 g/mol
InChI Key: DFOCUWZXJBAUSQ-UHFFFAOYSA-N
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Description

Berbamine is a calcium channel blocker . It is a natural compound extracted from traditional Chinese medicine Phellodendron amurense Rupr . It has been shown to modulate different oncogenic cell-signaling pathways in different cancers .


Molecular Structure Analysis

Berbamine has a molecular formula of C37H40N2O6 and a molecular weight of 608.72 . It has been shown to modulate different oncogenic cell-signaling pathways in different cancers .


Chemical Reactions Analysis

Berbamine is a natural compound extracted from traditional Chinese medicine Phellodendron amurense Rupr . It has been shown to modulate different oncogenic cell-signaling pathways in different cancers .


Physical And Chemical Properties Analysis

Berbamine has a molecular formula of C37H40N2O6 and a molecular weight of 608.72 .

Scientific Research Applications

Cancer Cell Signaling Pathway Modulation

Berbamine has been identified as a potent modulator of oncogenic cell-signaling pathways in various cancers. It affects pathways such as JAK/STAT and CAMKII/c-Myc, which are crucial in the progression of cancer . By modulating these pathways, berbamine can potentially inhibit cancer progression and could be a cornerstone in the development of new cancer therapies.

Enhancement of CAR-T Cell Efficacy

In the field of immunotherapy, berbamine has shown promise in enhancing the efficacy of chimeric antigen receptor (CAR)-T cells. It does so by modulating cellular metabolism, which in turn improves the viability and phenotype of these cells, leading to better in vivo persistence and antitumor efficacy .

Apoptosis Induction in Cancer Cells

Berbamine induces apoptosis in various cancer cell lines by upregulating pro-apoptotic proteins (Bax, p53) and downregulating anti-apoptotic proteins (Bcl-2, survivin). This dual action makes it a powerful agent against cancer cell survival and proliferation .

Safety And Hazards

Berbamine should be handled with care. Avoid dust formation, breathing mist, gas or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves .

Future Directions

Berbamine has been shown to have potential as an antiviral agent against SARS-CoV-2 infection . It has also been reported to demonstrate potent anti-cancer and anti-metastatic effects in tumor-bearing mice . Future studies should focus on the identification of target non-coding RNAs .

properties

IUPAC Name

(1S,14R)-20,21,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-9-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H40N2O6/c1-38-14-12-24-19-32(41-3)33-21-27(24)28(38)16-22-6-9-26(10-7-22)44-31-18-23(8-11-30(31)40)17-29-35-25(13-15-39(29)2)20-34(42-4)36(43-5)37(35)45-33/h6-11,18-21,28-29,40H,12-17H2,1-5H3/t28-,29+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFOCUWZXJBAUSQ-URLMMPGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@@H]6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H40N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40963943
Record name (+)-Berbamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40963943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

608.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Berbamine

CAS RN

478-61-5
Record name (+)-Berbamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478-61-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Berbamine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BERBAMINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121842
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (+)-Berbamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Berbamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.840
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Record name BERBAMINE
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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